Ethyl 4-methyloxazole-5-carboxylate

Catalog No.
S1895295
CAS No.
20485-39-6
M.F
C7H9NO3
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-methyloxazole-5-carboxylate

CAS Number

20485-39-6

Product Name

Ethyl 4-methyloxazole-5-carboxylate

IUPAC Name

ethyl 4-methyl-1,3-oxazole-5-carboxylate

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)8-4-11-6/h4H,3H2,1-2H3

InChI Key

XNMORZSEENWFLI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=CO1)C

Canonical SMILES

CCOC(=O)C1=C(N=CO1)C
  • Organic synthesis

    EMC's structure includes an oxazole ring, a five-membered heterocycle containing oxygen and nitrogen. Oxazoles are found in various natural products and pharmaceuticals PubChem, Ethyl 4-methyloxazole-5-carboxylate: . Researchers might explore EMC as a starting material or intermediate in the synthesis of more complex oxazole-containing molecules with potential biological activity.

  • Medicinal chemistry

  • Material science

Ethyl 4-methyloxazole-5-carboxylate is a chemical compound with the molecular formula C7H9NO3C_7H_9NO_3 and a molecular weight of approximately 155.15 g/mol. It is classified as an oxazole derivative, characterized by a five-membered aromatic ring containing nitrogen atoms. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties and reactivity .

Currently, there's no documented research on the specific mechanism of action of EMOC. However, oxazoles are known to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. Further research is needed to understand if EMOC possesses similar properties.

Typical of carboxylate esters and heterocycles. Some notable reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 4-methyloxazole-5-carboxylic acid and ethanol.
  • Nucleophilic Substitution: The presence of the carboxylate group allows for nucleophilic attack, leading to the formation of substituted derivatives.
  • Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic compounds, which may have enhanced biological activity.

These reactions highlight its versatility as a building block in synthetic chemistry .

Several synthetic routes can be employed to produce ethyl 4-methyloxazole-5-carboxylate:

  • Condensation Reactions: The compound can be synthesized through the condensation of appropriate aldehydes with ethyl acetoacetate in the presence of a base.
  • Cyclization of Precursors: Starting from 2-amino-4-methylbutanoic acid derivatives, cyclization can lead to the formation of the oxazole ring followed by esterification.
  • Reformulation from Other Oxazoles: Ethyl 4-methyloxazole-5-carboxylate can also be obtained via modification of existing oxazole derivatives through esterification or acylation processes.

These methods reflect the compound's accessibility for research and industrial applications .

Ethyl 4-methyloxazole-5-carboxylate finds utility in several fields:

  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in antimicrobial and anticancer formulations.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including agrochemicals and fine chemicals.
  • Research Reagent: Utilized in laboratory settings for various

Interaction studies involving ethyl 4-methyloxazole-5-carboxylate focus on its behavior with biological macromolecules:

  • Protein Binding: Investigations into how this compound interacts with proteins could elucidate its mechanism of action in biological systems.
  • Enzyme Interaction: Studies are needed to understand its inhibitory effects on specific enzymes, which could lead to the development of novel therapeutic agents.

Understanding these interactions is crucial for assessing the compound's safety and efficacy in potential applications .

Several compounds share structural similarities with ethyl 4-methyloxazole-5-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
Ethyl 2-amino-4-methyloxazole-5-carboxylate79221-15-10.86Contains an amino group enhancing reactivity
Ethyl 2-chloro-4-methyloxazole-5-carboxylate78451-11-30.85Chlorine substitution may alter biological activity
Ethyl 5-methyloxazole-4-carboxylate32968-44-80.79Different position of methyl group affects properties
4-Methyloxazole-5-carboxylic acid2510-32-90.95Non-esters form; differing solubility profiles
2,4-Dimethyloxazole-5-carboxylic acid2510-37-40.87Additional methyl group increases lipophilicity

These compounds illustrate the diversity within the oxazole family while emphasizing the unique characteristics of ethyl 4-methyloxazole-5-carboxylate, particularly its ester functionality which significantly influences its chemical behavior and applications .

Oxazole derivatives, including ethyl 4-methyloxazole-5-carboxylate, are five-membered aromatic heterocycles containing oxygen and nitrogen atoms. Their structural features impart unique reactivity and stability:

  • Aromaticity and Electronic Properties:

    • Oxazoles exhibit aromaticity via Hückel’s rule (4π electrons), though less pronounced than thiazoles due to weaker aromatic stabilization.
    • The conjugated π-system directs electrophilic substitution at the C5 position, while nucleophilic attack preferentially occurs at C2.
  • Functional Group Influence:

    • The ethyl ester group at C5 enhances solubility in organic solvents and serves as a reactive site for hydrolysis or trans-esterification.
    • The methyl group at C4 introduces steric and electronic effects, modulating reactivity in cross-coupling or cycloaddition reactions.
Key Structural FeaturesImpact on Reactivity
Oxazole ring (aromaticity)Stabilizes intermediates in cyclization
Ethyl ester (C5)Facilitates nucleophilic substitution
Methyl group (C4)Steric hindrance in electrophilic attack

Historical Context and Discovery of 4-Methyloxazole-5-Carboxylate Esters

The synthesis of oxazole derivatives has evolved through classical and modern methods:

  • Early Synthetic Routes:

    • Robinson–Gabriel Synthesis: Cyclization of 2-acylamino-ketones under acidic conditions, yielding 2,5-disubstituted oxazoles.
    • Van Leusen Reaction: Reaction of aldehydes with TosMIC (toluenesulfonylmethyl isocyanide) to form oxazoles, though limited to specific substitutions.
  • Advancements in 4-Methyloxazole-5-Carboxylate Synthesis:

    • Formamide-Based Cyclization: Traditional methods used α-haloketones (e.g., ethyl 2-chloroacetoacetate) and formamide under heat, achieving yields of 35–65%.
    • Optimized Processes: Recent patents describe improved yields (up to 43%) via acid-catalyzed cyclization with reduced formamide consumption.
MethodKey ComponentsYieldSource
α-Haloketone + FormamideEthyl 2-chloroacetoacetate, H2SO435–65%
Acid-Catalyzed CyclizationFOXE intermediate, H2SO439–43%

Role as a Key Intermediate in Pharmaceutical and Agrochemical Synthesis

Ethyl 4-methyloxazole-5-carboxylate serves as a versatile intermediate in diverse applications:

  • Pharmaceuticals:

    • Neurological Agents: Used in synthesizing oxazole-containing compounds with potential for treating CNS disorders.
    • Antimicrobials: Precursor to oxazole derivatives with antibacterial or antifungal activity, leveraging the heterocycle’s bioactivity.
  • Agrochemicals:

    • Herbicides/Fungicides: The ester group enables further functionalization (e.g., hydrolysis to carboxylic acids) for tailoring bioactivity.
  • Materials Science:

    • Polymer Synthesis: Incorporation into polymer backbones for enhanced thermal stability or conductivity.

Molecular and Synthetic Data

Molecular Properties

PropertyValueSource
CAS RN20485-39-6
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Boiling Point62°C (1.5 mmHg)
Refractive Index1.47

Synthetic Optimization

Reaction StepConditionsYieldSource
Cyclization of Ethyl 2-Chloroacetoacetate140°C, H2SO4, 4 hrs39%
Acid-Catalyzed FOXE Cyclization150°C, H2SO4, 6 hrs43%

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20485-39-6

Dates

Modify: 2023-08-16

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